molecular formula C40H46FeN8O6 B607932 Heme arginate CAS No. 100438-92-4

Heme arginate

Numéro de catalogue B607932
Numéro CAS: 100438-92-4
Poids moléculaire: 790.703
Clé InChI: ZEMXHYUDKROEFW-FCYLROMBSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Heme arginate (or haem arginate) is a compound of heme and arginine used in the treatment of acute porphyrias. This heme product is only available outside the United States and is equivalent to hematin. Heme arginate is a heme compound, whereby L-arginine is added to prevent rapid degradation. It is given intravenously, and its action of mechanism is to reduce the overproduction of δ-aminolevulinic acid, which can cause the acute symptoms in an attack of the acute porphyrias.

Applications De Recherche Scientifique

Hemostasis

Heme arginate has been explored for its effects on hemostasis. In studies with healthy volunteers, most parameters of coagulation and fibrinolysis remained unchanged after heme arginate infusion, with only a transient, insignificant decrease in coagulation factor X observed. This suggests heme arginate's better stability compared to hematin, and its potential use in treating porphyrias and other heme deficiency states without significant side effects on hemostasis (Volin et al., 1988).

Safety Evaluation

Preclinical studies on heme arginate (arhem) for treating porphyrin metabolism disorders have shown it to be a nontoxic preparation with a large therapeutic margin. Even with long-term administration at high doses, arhem does not significantly affect most systems and organs, except for specific changes in the liver and red blood as a consequence of its medical efficacy (Smirnov et al., 2011).

Ischemia-Reperfusion Injury

Research indicates that heme arginate can protect against ischemia-reperfusion injury. A study involving healthy male subjects showed that a single high dose of heme arginate improved reperfusion patterns during ischemia reperfusion injury in humans. This was demonstrated using BOLD-sensitive functional MRI for assessment (Andreas et al., 2012).

Myelodysplastic Syndromes

Heme arginate has been administered to patients with myelodysplastic syndromes (MDS), showing improvement in cytopenias during therapy. In some cases, severely depressed blood cell counts recovered to normal or close to normal. This indicates heme arginate's beneficial effects on cytopenia in some MDS patients, with very few side-effects observed (Volin et al., 1988).

Hepatic Iron-load

In studies involving iron-loaded rats, heme arginate treatment caused a marked increase in hepatic iron content, suggesting the need for caution in its use in conditions of iron overload. Despite this, the activities of enzymes involved in heme metabolism were not significantly affected (Volin et al., 1989).

Beta Thalassemia

Heme arginate therapy was administered to patients with thalassemia intermedia, showing a marked rise in total hemoglobin and hemoglobin F in erythroid cultures. In vivo, some patients exhibited a rise in hemoglobin levels, indicating heme arginate's potential utility in treating thalassemia intermedia (Rund et al., 1998).

Endothelial Effects

Heme arginate infusions in patients with acute intermittent porphyria showed no vascular or thrombotic side effects, unlike hematin. It efficiently enters endothelial cells and induces heme oxygenase mRNA and activity, suggesting less vasculotoxicity than hematin due to its lower free-radical catalysis capability (Balla et al., 2000).

Blood Pressure Regulation

Studies in spontaneously hypertensive rats indicated that heme arginate administration can induce a decrease in blood pressure. This is postulated to occur through the induction of heme oxygenase, leading to a reduction in cytochrome P450, especially arachidonate omega/omega-1 hydroxylases (Levere et al., 1990).

Acute Porphyric Attacks

Early administration of heme arginate in acute porphyric attacks showed favorable responses in every attack, suggesting specific effects of heme. Its early initiation in patients with acute attacks is recommended (Mustajoki & Nordmann, 1993).

Propriétés

Numéro CAS

100438-92-4

Nom du produit

Heme arginate

Formule moléculaire

C40H46FeN8O6

Poids moléculaire

790.703

Nom IUPAC

N/A

InChI

InChI=1S/C34H34N4O4.C6H14N4O2.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;7-4(5(11)12)2-1-3-10-6(8)9;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/p-2/b25-13-,26-13-,27-14-,28-15-,29-14-,30-15-,31-16-,32-16-;;/t;4-;/m.0./s1

Clé InChI

ZEMXHYUDKROEFW-FCYLROMBSA-L

SMILES

OC([C@@H](N)CCCNC(N)=N)=O.OC(CCC1=C(C2=CC3=C(C(C)=C4C=C5[N+]6=C(C(C)=C5C=C)C=C7N8C(C(CCC(O)=O)=C7C)=CC1=[N+]2[Fe-2]86N43)C=C)C)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Heme arginate;  Heme arginate complex;  Normosang;  Hemearginat; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heme arginate
Reactant of Route 2
Heme arginate
Reactant of Route 3
Heme arginate
Reactant of Route 4
Heme arginate
Reactant of Route 5
Reactant of Route 5
Heme arginate
Reactant of Route 6
Reactant of Route 6
Heme arginate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.